molecular formula C15H17N B1594067 4-(2-Phenylpropan-2-yl)aniline CAS No. 6962-10-3

4-(2-Phenylpropan-2-yl)aniline

Cat. No.: B1594067
CAS No.: 6962-10-3
M. Wt: 211.3 g/mol
InChI Key: MSKAVHSHJVKFBQ-UHFFFAOYSA-N
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Description

4-(2-Phenylpropan-2-yl)aniline is an organic compound with the molecular formula C15H17N It is characterized by the presence of an aniline group substituted at the para position with a 2-phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of aniline with 2-phenylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Aniline+2-Phenylpropan-2-yl chlorideAlCl3This compound\text{Aniline} + \text{2-Phenylpropan-2-yl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Aniline+2-Phenylpropan-2-yl chlorideAlCl3​​this compound

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the aniline group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Phenylpropan-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and activity. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylethyl)aniline
  • 4-(2-Phenylpropyl)aniline
  • 4-(2-Phenylbutyl)aniline

Uniqueness

4-(2-Phenylpropan-2-yl)aniline is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts distinct steric and electronic properties compared to similar compounds

Properties

IUPAC Name

4-(2-phenylpropan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKAVHSHJVKFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989715
Record name 4-(2-Phenylpropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-10-3
Record name NSC35624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Phenylpropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.6 Parts of aniline, 20.4 parts of 36% w/w hydrochloric acid containing 13.6 parts of zinc chloride are stirred and refluxed for 24 hours with 23.6 parts of α-methylstyrene. The work-up follows Example 3 and gives on distillation 32.9 parts of 4-cumylaniline mb4 175°-80° C. (78% yield based on a 93% purity by G.L.C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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